molecular formula C18H19F2N3O B11521108 (1E)-1-(3-fluoro-4-morpholin-4-ylphenyl)ethanone (4-fluorophenyl)hydrazone

(1E)-1-(3-fluoro-4-morpholin-4-ylphenyl)ethanone (4-fluorophenyl)hydrazone

Cat. No.: B11521108
M. Wt: 331.4 g/mol
InChI Key: OSAGDUJMZXSTBL-FYJGNVAPSA-N
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Description

4-{2-Fluoro-4-[(1E)-1-[2-(4-fluorophenyl)hydrazin-1-ylidene]ethyl]phenyl}morpholine is a complex organic compound characterized by the presence of fluorine atoms and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Fluoro-4-[(1E)-1-[2-(4-fluorophenyl)hydrazin-1-ylidene]ethyl]phenyl}morpholine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to a condensation reaction with 2-fluoro-4-nitrobenzene under acidic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{2-Fluoro-4-[(1E)-1-[2-(4-fluorophenyl)hydrazin-1-ylidene]ethyl]phenyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{2-Fluoro-4-[(1E)-1-[2-(4-fluorophenyl)hydrazin-1-ylidene]ethyl]phenyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-Fluoro-4-[(1E)-1-[2-(4-fluorophenyl)hydrazin-1-ylidene]ethyl]phenyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(4-fluorophenyl)ethylamine
  • 1-(4-Fluorophenyl)-2-phenyl-ethanone
  • 4-Ethyl-1-fluoro-2-nitrobenzene

Uniqueness

4-{2-Fluoro-4-[(1E)-1-[2-(4-fluorophenyl)hydrazin-1-ylidene]ethyl]phenyl}morpholine is unique due to its specific structural features, such as the presence of both fluorine atoms and a morpholine ring

Properties

Molecular Formula

C18H19F2N3O

Molecular Weight

331.4 g/mol

IUPAC Name

4-fluoro-N-[(E)-1-(3-fluoro-4-morpholin-4-ylphenyl)ethylideneamino]aniline

InChI

InChI=1S/C18H19F2N3O/c1-13(21-22-16-5-3-15(19)4-6-16)14-2-7-18(17(20)12-14)23-8-10-24-11-9-23/h2-7,12,22H,8-11H2,1H3/b21-13+

InChI Key

OSAGDUJMZXSTBL-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)F)/C2=CC(=C(C=C2)N3CCOCC3)F

Canonical SMILES

CC(=NNC1=CC=C(C=C1)F)C2=CC(=C(C=C2)N3CCOCC3)F

Origin of Product

United States

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